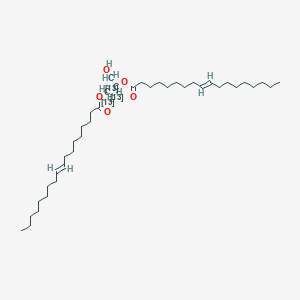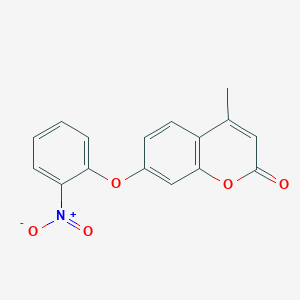
4-Methyl-7-(2-nitrophenoxy)chromen-2-one
Übersicht
Beschreibung
4-Methyl-7-(2-nitrophenoxy)chromen-2-one, also known as 4-Methyl-7-nitrochromen-2-one, is a synthetic compound that has been used in a variety of scientific research applications. It is a chromenone derivative, a type of heterocyclic compound that contains a chromene ring and a nitro group. This compound has been studied for its potential uses in medicinal chemistry and pharmacology, as well as for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
4-Methyl-7-(2-nitrophenoxy)chromen-2-one serves as a building block in chemical synthesis, showing unique reactivity in forming diverse chemical structures. For instance, reactions with aminoenones have been explored, leading to the formation of chromanes and chromeno[3,4-b]pyridines under specific conditions, showcasing the compound's versatility in nucleophilic addition reactions and subsequent transformations (Korotaev et al., 2015; Korotaev et al., 2013).
Colorimetric Sensing
The compound has found applications in the development of colorimetric sensors. For example, derivatives have been synthesized for the sequential recognition of Cu2+ and CN− in aqueous solutions, demonstrating its utility in environmental monitoring and possibly in the development of new sensing technologies (Jo et al., 2014).
Anticancer Activity
Research has been directed towards evaluating the anticancer potential of derivatives of this compound. Specific derivatives have been synthesized and tested against cancer cell lines, revealing promising anti-proliferative activities and suggesting potential therapeutic applications (Parthiban et al., 2013).
Antibacterial Properties
Studies have also explored the antibacterial effects of derivatives of this compound. Novel compounds have been synthesized and shown to exhibit significant antibacterial activity against various bacterial strains, indicating potential for the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been utilized in the synthesis of compounds for use in organic light-emitting diodes (OLEDs). These compounds, when used as emitting layers, have demonstrated luminescence efficiencies, showcasing their potential in the development of OLED technology (Jung et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one It is identified as afluorescent coumarin derivative , which suggests that it may interact with biological targets that have an affinity for coumarin compounds.
Mode of Action
As a fluorescent coumarin derivative, it likely interacts with its targets by binding to them and emitting fluorescence . This property is often used in biological research to track the distribution and interaction of the compound within a biological system.
Result of Action
As a fluorescent compound, it is likely used as a probe in biophysical research to study the behavior of biological molecules .
Eigenschaften
IUPAC Name |
4-methyl-7-(2-nitrophenoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-11(6-7-12(10)15)21-14-5-3-2-4-13(14)17(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBDRPQYHMALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)


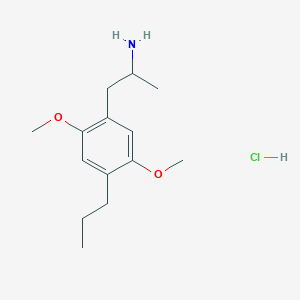
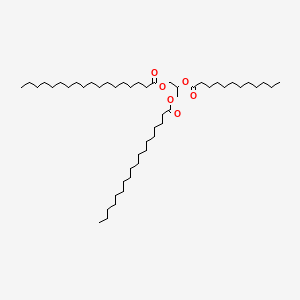

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
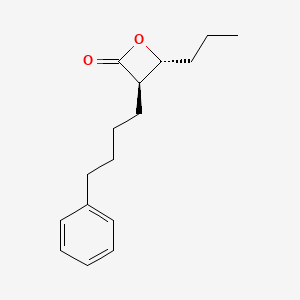
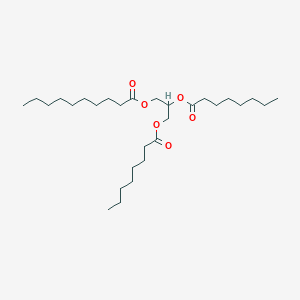
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)
